molecular formula C22H18F3NO4 B2797511 9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951955-21-8

9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B2797511
CAS RN: 951955-21-8
M. Wt: 417.384
InChI Key: UBCVLAHLOJHAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a cyclopropyl group, a methoxyphenyl group, and a trifluoromethyl group. The core structure is a chromeno[8,7-e][1,3]oxazin-4-one, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Trifluoromethyl ketones are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons . The cyclopropyl group could potentially be introduced through a cyclopropanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic core. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the trifluoromethyl group is known to be quite reactive and could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one, due to its complex structure, participates in a variety of synthetic pathways for producing novel organic compounds with potential biological activity. Studies have demonstrated its synthesis through the annelation of an oxazine ring to benzopyran cores by reacting hydroxylated isoflavones and coumarins with lupinylamine and formalin, producing derivatives containing a lupinine moiety in the 9-position (Bondarenko et al., 2012). Further research elaborates on the aminomethylation of hydroxylated isoflavones, resulting in compounds demonstrating tautomeric forms dependent on solvent polarity and electronic effects of aryl substituents (Frasinyuk et al., 2015).

Applications in Heterocyclic Chemistry

The compound serves as a precursor for the synthesis of chromones annulated with oxygen-containing heterocycles, a critical domain in medicinal chemistry due to the biological relevance of such structures (Shokol et al., 2019). This includes the development of methodologies for synthesizing various chromeno[8,7-e][1,3]oxazin-4-ones, which are valuable for their pharmacological potential (Bondarenko et al., 2010).

Photophysical Properties

Investigations into the photophysical properties of related compounds, such as 1,4-dihydro-2H,5H-chromeno[4,3-d][1,3]oxazin-5-ones, reveal the potential for these molecules in developing fluorescence-based applications. The study on derivatives containing tethered 1,2,3-triazoles shows high quantum yields of fluorescence and large Stokes shifts, indicating their use in materials science and bioimaging (Dilelio et al., 2019).

properties

IUPAC Name

9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO4/c1-28-14-6-2-12(3-7-14)18-19(27)15-8-9-17-16(10-26(11-29-17)13-4-5-13)20(15)30-21(18)22(23,24)25/h2-3,6-9,13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCVLAHLOJHAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.